molecular formula C21H22N6O2 B11318973 ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11318973
M. Wt: 390.4 g/mol
InChI Key: FWZFAQWRFFZPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves a multi-step process. The key steps include the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and photophysical properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula: C21H22N6O2
  • Molecular Weight: 390.4 g/mol
  • CAS Number: 1202975-18-5

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its potent anticancer properties. Research indicates that compounds within this class can inhibit cell growth and induce apoptosis in various cancer cell lines.

Case Studies and Findings

  • Cell Viability Assays:
    • A study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 human breast cancer cell line. The results demonstrated significant growth inhibition compared to control groups, with some derivatives showing IC50 values below 1 µM, indicating high potency against cancer cells .
  • Mechanism of Action:
    • The anticancer effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds derived from this scaffold have shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
  • Table of Anticancer Activity:
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.39Aurora-A inhibition
Compound BHCT1160.46CDK2 inhibition
Compound CMCF70.01Multi-targeted kinase inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

Research Insights

  • Inhibition of NF-kB Pathway:
    • Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit LPS-induced NF-kB activation in macrophages, which is crucial for inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Table of Anti-inflammatory Activity:
CompoundAssay TypeResult
Compound DNF-kB InhibitionSignificant inhibition
Compound ECytokine Release AssayReduced TNF-alpha levels

Antimicrobial and Other Activities

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial properties. Recent studies indicate that these compounds exhibit activity against various bacterial strains and may serve as potential candidates for antibiotic development .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-12(2)7-9-15/h6-11H,5,22H2,1-4H3

InChI Key

FWZFAQWRFFZPET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.